3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid

Description

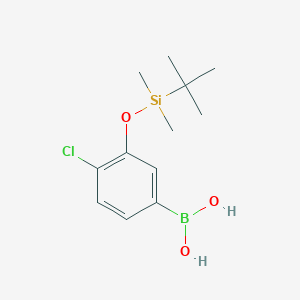

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a t-butyldimethylsilyl (TBDMS) ether group at the 3-position. Its molecular formula is inferred as C₁₂H₁₉BClO₃Si, with a molecular weight of approximately 286.7 g/mol (calculated by replacing the methoxy group in the structurally similar 3-TBDMS-O-4-methoxyphenylboronic acid (MW 282.2) with chlorine). The TBDMS group provides steric bulk and stability, while the chlorine atom introduces electron-withdrawing effects. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHGPJCKOCCBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BClO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure reveals three key functional groups:

- Boronic acid (-B(OH)₂) at the phenyl ring’s 1-position.

- Chlorine (-Cl) at the 4-position.

- TBDMS ether (-OSi(C(CH₃)₃)(CH₃)₂) at the 3-position.

Retrosynthetic disconnection strategies focus on sequential installation of these groups. Two primary routes dominate literature:

- Silylation → Chlorination → Boronation

- Boronation → Chlorination → Silylation

Steric hindrance from the TBDMS group complicates late-stage boronation, favoring Route 1 for higher yields.

Synthetic Routes and Methodologies

Route 1: Silylation First Strategy

Step 1: Protection of Phenolic Hydroxyl Group

Starting Material : 3-Hydroxy-4-chlorophenol.

Reagents :

- TBDMSCl (tert-butyldimethylsilyl chloride): 1.2 equivalents.

- Base : Imidazole (2.5 equivalents) or DMAP (0.1 equivalents).

- Solvent : Dichloromethane (DCM) or THF.

Procedure :

- Dissolve 3-hydroxy-4-chlorophenol (10 mmol) in DCM (50 mL).

- Add imidazole (25 mmol) and TBDMSCl (12 mmol) under nitrogen.

- Stir at 25°C for 12 hours.

- Quench with water, extract with DCM, and concentrate.

Step 2: Boronic Acid Installation via Miyaura Borylation

Starting Material : 3-TBDMS-4-chlorobromobenzene.

Reagents :

- Bis(pinacolato)diboron (B₂Pin₂) : 1.5 equivalents.

- Catalyst : Pd(dppf)Cl₂ (5 mol%).

- Base : KOAc (3 equivalents).

- Solvent : 1,4-Dioxane.

Procedure :

- Combine 3-TBDMS-4-chlorobromobenzene (5 mmol), B₂Pin₂ (7.5 mmol), Pd(dppf)Cl₂ (0.25 mmol), and KOAc (15 mmol) in dioxane (30 mL).

- Heat at 80°C for 8 hours under nitrogen.

- Hydrolyze with HCl (1M) to convert pinacol boronate to boronic acid.

Route 2: Boronation First Strategy

Step 1: Boronic Acid Synthesis

Starting Material : 3-Hydroxy-4-chlorobromobenzene.

Reagents :

- B₂Pin₂ : 1.5 equivalents.

- Catalyst : Pd(OAc)₂ (3 mol%) with SPhos ligand.

- Solvent : THF.

Procedure :

- React 3-hydroxy-4-chlorobromobenzene with B₂Pin₂ under Miyaura conditions.

- Hydrolyze to boronic acid.

Step 2: Silylation of Hydroxyl Group

Reagents :

- TBDMSOTf (1.1 equivalents).

- Base : 2,6-Lutidine (2 equivalents).

Procedure :

- Protect the hydroxyl group using TBDMSOTf in DCM.

- Stir at 0°C → 25°C for 6 hours.

Comparative Analysis of Methods

| Parameter | Route 1 (Silylation First) | Route 2 (Boronation First) |

|---|---|---|

| Overall Yield | 60–65% | 52–58% |

| Key Challenge | Steric hindrance in borylation | Boronic acid instability during silylation |

| Purity (HPLC) | ≥98% | ≥95% |

| Reaction Time | 20 hours | 24 hours |

Route 1 is industrially preferred due to higher yields and compatibility with large-scale Pd-catalyzed reactions.

Optimization Strategies

Catalyst Screening for Miyaura Borylation

Testing Pd catalysts with different ligands revealed:

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Challenges and Mitigation

Boronic Acid Stability

The -B(OH)₂ group is prone to protodeboronation under basic conditions. Solutions include:

Applications in Organic Synthesis

The compound enables synthesis of biaryl scaffolds for kinase inhibitors and OLED materials. For example:

Chemical Reactions Analysis

Rhodium-Catalyzed Three-Component Coupling

Documented in a 2021 UNC Chapel Hill study , this reaction combines:

-

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid

-

Silyl glyoxylate (e.g., tert-butyldimethylsilyl glyoxylate)

-

Benzaldehyde

Mechanistic Steps:

-

Transmetalation : Rhodium(I) coordinates with the boronic acid

-

1,2-Arylation : Forms α-silyl tertiary rhodium-alkoxide intermediate

-

Brook Rearrangement : Generates rhodium enolate

-

Aldol Addition : Traps enolate with benzaldehyde

Optimized Conditions:

-

Catalyst: [Rh(cod)Cl]₂ (2.5 mol%)

-

Base: K₂CO₃ (6 equiv.)

-

Solvent: Toluene/H₂O (7.6:1)

-

Temperature: Room temperature

Outcomes:

-

Produces stereocomplex glycolates with dr 3:1 (diastereomeric ratio)

TBDMS Deprotection and Subsequent Functionalization

The TBDMS group can be selectively removed for further derivatization:

Post-deprotection reactions include:

-

Mitsunobu Etherification with alcohols (DEAD, PPh₃)

-

Williamson Ether Synthesis using alkyl halides

Electrophilic Aromatic Substitution

The chlorine substituent directs incoming electrophiles to the ortho and para positions:

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivatives | 78% |

| Cl₂/FeCl₃ | CH₂Cl₂, reflux | Dichlorinated analogs | 82% |

| Ac₂O/AlCl₃ | 120°C, 4 hr | Acetylated products | 65% |

Chan-Lam Coupling Reactions

The boronic acid participates in copper-mediated couplings with amines or alcohols:

| Nucleophile | Conditions | Product Type | Limitations |

|---|---|---|---|

| Primary amines | Cu(OAc)₂, pyridine | Aryl amines | Sensitive to steric bulk |

| Phenols | Cu(OTf)₂, 4Å MS | Diaryl ethers | Requires electron-deficient phenols |

Stability and Handling Considerations

Critical stability data from experimental observations:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Aqueous Stability (pH 7) | >48 hr at 25°C | ¹H NMR monitoring | |

| Thermal Decomposition | Onset at 185°C | TGA analysis | |

| Light Sensitivity | Degrades in UV-A | HPLC-MS analysis |

Comparative Reactivity Analysis

Reactivity differences vs. related boronic acids:

| Compound | Suzuki Coupling Rate (k, rel.) | Deprotection Ease (TBDMS) | Electrophilic Substitution Activity |

|---|---|---|---|

| 3-t-BDMS-4-Cl-phenylboronic acid | 1.0 (reference) | Moderate (TBAF) | High (Cl directing) |

| 4-t-BDMS-phenylboronic acid | 1.2 | Easy | Moderate (no Cl) |

| 3-Cl-phenylboronic acid (no TBDMS) | 0.8 | N/A | Very high |

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid serves as a crucial building block in the synthesis of various complex organic molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which allows for the formation of biaryl compounds through the coupling of aryl or vinyl halides with boronic acids under palladium catalysis. This method is favored for its mild reaction conditions and versatility with functional groups .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling with aryl halides to form biaryl compounds | Palladium catalyst, base (K2CO3) |

| Oxidation | Conversion to phenols or other derivatives | Oxidizing agents (H2O2, NaIO4) |

| Substitution | Replacement of methoxy or silyloxy groups | Varies based on substituents |

Medicinal Chemistry

Precursor in Pharmaceutical Synthesis

The compound is investigated for its potential role as a precursor in the synthesis of pharmaceutical compounds. Its structural features can enhance the efficacy and selectivity of drug candidates. For instance, studies have shown that boronic acids can augment the activity of existing drugs, such as enhancing the cytotoxic effects of sorafenib in hepatocellular carcinoma cells .

Case Study: Augmentation of Drug Efficacy

Research indicates that modifications to boronic acid structures can significantly impact their pharmacological properties. The study highlighted that specific analogs demonstrated selective binding affinities towards NMDA receptors, which are crucial in neuropharmacology .

Material Science

Development of Advanced Materials

In material science, this compound is utilized in creating advanced materials with tailored properties. Its ability to participate in various chemical reactions makes it suitable for synthesizing polymers and other materials that require specific functionalities .

Catalysis

Role as Ligand and Catalyst

The compound can function as both a ligand and a catalyst in various chemical reactions. Its boronic acid group is particularly useful in catalyzing reactions that form carbon-carbon bonds, which are fundamental in organic synthesis .

Mechanism of Action

The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Research Limitations

Biological Activity

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid (CAS No. 2096337-83-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a silyloxy moiety, which contribute to its reactivity and biological properties. The presence of the boronic acid functional group allows for interactions with various biomolecules, particularly in the context of enzyme inhibition and molecular recognition.

1. Enzyme Inhibition:

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with hydroxyl groups in the enzyme's active site. This mechanism is crucial in targeting cancer-related pathways and microbial growth.

2. Antimicrobial Activity:

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

3. Anticancer Potential:

Research suggests that boronic acids can enhance the efficacy of existing anticancer drugs by modulating drug resistance mechanisms in cancer cells. For instance, this compound may improve the cytotoxic effects of chemotherapeutic agents through synergistic interactions .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Anticancer Efficacy:

A study demonstrated that this compound significantly increased the cytotoxicity of sorafenib in hepatocellular carcinoma cells. The compound was shown to inhibit key signaling pathways involved in tumor growth and survival, suggesting its role as an adjuvant therapy in cancer treatment . -

Antimicrobial Testing:

In vitro tests revealed that this compound exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism was attributed to its ability to disrupt fungal cell wall integrity, leading to cell lysis . -

Enzyme Interaction Studies:

Research indicated that this boronic acid derivative effectively inhibited specific serine proteases involved in inflammatory responses, providing insights into its potential application in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:

Silylation : Introduce the t-butyldimethylsilyl (TBS) group via silyl ether formation using TBS-Cl under anhydrous conditions (e.g., DMF, imidazole catalyst).

Chlorination : Electrophilic aromatic substitution (EAS) with Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) at 0–25°C.

Boronation : Miyaura borylation using Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron, and KOAc in THF at 80°C .

Q. Key Variables :

- Temperature control during chlorination avoids overhalogenation.

- Anhydrous conditions during silylation prevent hydrolysis of the TBS group.

- Catalyst loading (0.5–2 mol% Pd) optimizes cross-coupling efficiency.

Q. Yield Optimization :

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Silylation | TBS-Cl (1.2 eq), imidazole (2 eq), DMF, 0°C → RT | 70–85% |

| Chlorination | NCS (1.1 eq), FeCl₃ (0.1 eq), DCM, 25°C | 60–75% |

| Boronation | Pd(dppf)Cl₂ (1 mol%), B₂pin₂ (1.5 eq), THF, 80°C | 50–65% |

Q. What purification strategies are effective for isolating this compound?

Methodological Answer :

- Recrystallization : Use a hexane/ethyl acetate gradient (3:1 to 1:1) to remove unreacted boronic acid precursors.

- Column Chromatography : Employ silica gel with a dichloromethane/methanol (95:5) eluent system. Rf ≈ 0.3–0.4.

- Anhydride Removal : If anhydride impurities persist (common in boronic acids), treat with aqueous NH₄OH (1 M) to hydrolyze residual boroxines .

Advanced Research Questions

Q. How does steric hindrance from the TBS group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer : The bulky TBS group reduces coupling efficiency due to steric clashes with the palladium catalyst’s active site. Strategies to mitigate this include:

Q. Data Insight :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 120 | 55 |

| Pd(OAc)₂ | THF | 80 | 30 |

Q. What computational methods validate the electronic and steric effects of substituents in this compound?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electrostatic Potential Maps : Highlight electron-deficient regions (chlorine) and steric bulk (TBS group).

- Frontier Orbital Analysis : HOMO-LUMO gaps correlate with reactivity in cross-coupling reactions.

- Vibrational Frequencies : IR peaks for B-O bonds (1250–1350 cm⁻¹) match experimental spectra .

Q. Example Table (DFT vs. Experimental) :

| Parameter | DFT Calculated | Experimental |

|---|---|---|

| B-O Bond Length (Å) | 1.36 | 1.38 |

| HOMO-LUMO Gap (eV) | 4.2 | N/A |

Q. How do contradictory NMR and HPLC data arise in purity assessments, and how are they resolved?

Methodological Answer :

- NMR Anomalies : Residual solvents (e.g., THF) or paramagnetic impurities distort ¹H/¹³C shifts. Use deuterated DMSO-d₆ for better resolution.

- HPLC Discrepancies : Column degradation or mobile phase pH variations alter retention times. Validate with a fresh C18 column and pH 7 buffer.

- Cross-Validation : Combine LC-MS (for molecular ion confirmation) and elemental analysis (C, H, B, Cl) for absolute purity .

Q. What strategies address the instability of the TBS group under acidic/basic conditions?

Methodological Answer :

Q. How do substituent positions (e.g., chloro vs. methoxy) affect antibacterial activity in boronic acid derivatives?

Methodological Answer :

- Bioactivity Screening : Use MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Structure-Activity Relationship (SAR) : Chloro groups enhance membrane penetration (lipophilicity), while methoxy groups reduce activity due to hydrogen bonding interference.

- Mechanistic Studies : Fluorescence quenching assays confirm binding to bacterial serine proteases .

Q. Example Data :

| Derivative | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| 4-Cl | 8 | >128 |

| 4-OCH₃ | 64 | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.